molecular formula C13H13ClN2O5S B238415 5-(5-Chloro-2-thienyl)-2'-deoxyuridine CAS No. 134333-72-5

5-(5-Chloro-2-thienyl)-2'-deoxyuridine

Cat. No. B238415
M. Wt: 344.77 g/mol
InChI Key: RQZRQHNKLHIOQI-JYPKXMCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-thienyl)-2'-deoxyuridine, also known as SCTDU, is a thymidine analogue that has been extensively studied for its potential applications in cancer treatment. It is a nucleoside analogue that can be incorporated into DNA during replication, causing DNA damage and ultimately leading to cell death.

Mechanism Of Action

5-(5-Chloro-2-thienyl)-2'-deoxyuridine is incorporated into DNA during replication, leading to DNA damage and ultimately cell death. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.

Biochemical And Physiological Effects

5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to enhance the immune response to cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is its potential to enhance the effects of other chemotherapeutic agents. However, the low yield and time-consuming synthesis process can be a limitation for lab experiments. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have toxic effects on normal cells, which can be a challenge for its clinical use.

Future Directions

There are several future directions for the study of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. One area of research is the development of more efficient synthesis methods to increase the yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. Additionally, further studies are needed to better understand the mechanisms of action of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine and its potential interactions with other chemotherapeutic agents. Finally, clinical trials are needed to determine the safety and efficacy of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine in cancer patients.

Synthesis Methods

The synthesis of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 2'-deoxyuridine in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps. The yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is typically low, and the synthesis process can be time-consuming.

Scientific Research Applications

5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been studied extensively for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to enhance the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

CAS RN

134333-72-5

Product Name

5-(5-Chloro-2-thienyl)-2'-deoxyuridine

Molecular Formula

C13H13ClN2O5S

Molecular Weight

344.77 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H13ClN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1

InChI Key

RQZRQHNKLHIOQI-JYPKXMCJSA-N

Isomeric SMILES

C1[C@@H](C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O

synonyms

5-(5-chlorothien-2-yl)-2'-deoxyuridine
5-CTYDU

Origin of Product

United States

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